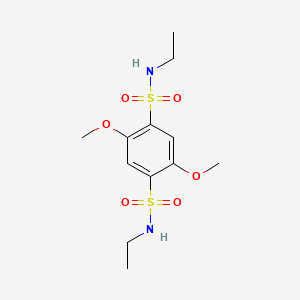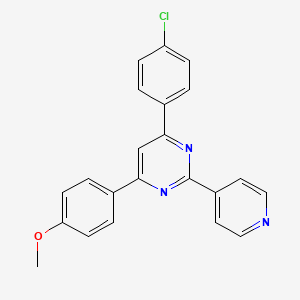![molecular formula C21H23NO7 B14944610 Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)
Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE is a complex organic compound with a unique structure that includes an oxazolone ring and multiple methoxy and hydroxy functional groups
Métodos De Preparación
The synthesis of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolone with ethyl acetate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or oxazolone ring positions, using reagents like alkyl halides or amines.
Aplicaciones Científicas De Investigación
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE include:
Ethyl homovanillate: Similar in structure but lacks the oxazolone ring.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains similar functional groups but has a different core structure.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs significantly in overall structure.
These comparisons highlight the uniqueness of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE, particularly its oxazolone ring and the specific arrangement of functional groups.
Propiedades
Fórmula molecular |
C21H23NO7 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C21H23NO7/c1-4-28-18(23)13-22-20(24)29-19(14-5-9-16(26-2)10-6-14)21(22,25)15-7-11-17(27-3)12-8-15/h5-12,19,25H,4,13H2,1-3H3 |
Clave InChI |
KKWXNWDLKUVSQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)

![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)
![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)

![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)

![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
